Ask1-IN-4 is derived from a series of quinoxaline derivatives designed through structure-based drug design strategies aimed at optimizing the inhibitory activity against ASK1. The classification of Ask1-IN-4 falls under small-molecule inhibitors, specifically targeting kinases involved in apoptotic signaling pathways .
The synthesis of Ask1-IN-4 involves multiple steps, starting from readily available quinoxaline precursors. The general synthetic route includes:
The synthesis showcases high yields at each step, demonstrating the efficiency of the employed methodologies .
The molecular structure of Ask1-IN-4 features a quinoxaline core with various substituents that enhance its binding affinity for the ASK1 kinase domain. The specific structural modifications include halogen substitutions that contribute to its potency as an inhibitor. Detailed structural data can be derived from X-ray crystallography studies, which reveal the binding interactions between Ask1-IN-4 and the active site of ASK1 .
Ask1-IN-4 undergoes specific chemical reactions that facilitate its function as an inhibitor:
The mechanism of action for Ask1-IN-4 involves:
Experimental data indicate that Ask1-IN-4 significantly lowers apoptotic markers in cellular models subjected to oxidative stress .
Ask1-IN-4 exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's suitability for further development into therapeutic agents .
Ask1-IN-4 has potential applications in various scientific fields:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.:
CAS No.: